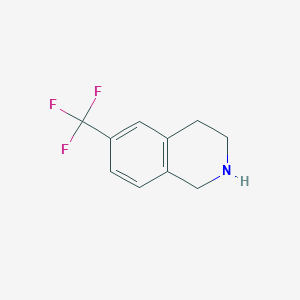

6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9/h1-2,5,14H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTVKLYMZOREFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592583 |

Source

|

| Record name | 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284027-37-8 |

Source

|

| Record name | 1,2,3,4-Tetrahydro-6-(trifluoromethyl)isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284027-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals.[1] The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. This document delves into the primary synthetic routes, detailing the mechanistic underpinnings, experimental protocols, and challenges associated with the synthesis of this specific fluorinated THIQ derivative. The content is tailored for researchers, medicinal chemists, and professionals in drug development, offering field-proven insights and actionable protocols.

Introduction: The Significance of the 6-(Trifluoromethyl)-THIQ Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a foundational structural motif in a vast array of pharmacologically active molecules, exhibiting activities ranging from anticancer to neuroprotective.[2] The strategic introduction of a trifluoromethyl (-CF3) group onto this scaffold, specifically at the 6-position of the aromatic ring, offers a powerful tool for modulating a molecule's physicochemical and pharmacokinetic profile. The strong electron-withdrawing nature and high lipophilicity of the -CF3 group can lead to enhanced binding interactions with biological targets, improved metabolic stability by blocking potential sites of oxidation, and increased cell membrane permeability. These attributes make this compound a highly valuable building block in the design of novel therapeutics.

However, the synthesis of this particular molecule is not without its challenges. The very electronic properties that make the -CF3 group desirable in a final compound—namely, its strong electron-withdrawing effect—deactivate the aromatic ring, thereby impeding classical electrophilic aromatic substitution reactions that are central to many traditional THIQ syntheses. This guide will explore the established synthetic pathways, with a focus on overcoming these inherent challenges.

Primary Synthetic Strategies

The construction of the this compound ring system can be approached through several established synthetic methodologies. The two most prominent classical routes are the Bischler-Napieralski reaction followed by reduction, and the Pictet-Spengler reaction. A third viable approach involves the synthesis of the corresponding aromatic isoquinoline followed by catalytic hydrogenation.

The Bischler-Napieralski Route: A Two-Step Approach

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[3][4] For the synthesis of the target molecule, this route involves two key transformations: the cyclization of an N-acylated phenethylamine to a dihydroisoquinoline, followed by the reduction of the imine functionality.

Logical Workflow for the Bischler-Napieralski Synthesis

Figure 1: Workflow of the Bischler-Napieralski route.

2.1.1. Mechanistic Considerations

The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution. The key challenge in the synthesis of 6-(trifluoromethyl)-3,4-dihydroisoquinoline is the deactivation of the aromatic ring by the -CF3 group, which reduces its nucleophilicity.[5] Consequently, forcing conditions, such as the use of strong dehydrating agents like phosphorus pentoxide (P2O5) in conjunction with phosphoryl chloride (POCl3) at elevated temperatures, are typically required to drive the cyclization.[3] The reaction is believed to proceed through a highly electrophilic nitrilium ion intermediate, which is then attacked by the deactivated aromatic ring to close the six-membered ring.[6]

2.1.2. Experimental Protocol: Bischler-Napieralski Synthesis and Reduction

The following protocol is a representative procedure adapted from established methods for deactivated aromatic systems.[5]

Part A: Synthesis of N-(2-(4-(Trifluoromethyl)phenyl)ethyl)formamide

-

Reaction Setup: To a round-bottom flask, add 2-(4-(trifluoromethyl)phenyl)ethan-1-amine (1.0 eq).

-

Formylation: Add ethyl formate (as both solvent and reagent) and heat the mixture to reflux.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting amine is consumed.

-

Work-up: Upon completion, cool the reaction mixture and remove the excess ethyl formate under reduced pressure to yield the crude N-(2-(4-(trifluoromethyl)phenyl)ethyl)formamide, which can often be used in the next step without further purification.

Part B: Bischler-Napieralski Cyclization

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-(2-(4-(trifluoromethyl)phenyl)ethyl)formamide (1.0 eq) in freshly distilled phosphoryl chloride (POCl3), which acts as the solvent.

-

Addition of Dehydrating Agent: Carefully add phosphorus pentoxide (P2O5) (in portions) with stirring.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralization: Basify the acidic aqueous solution with a strong base (e.g., NaOH or K2CO3) to a pH > 10.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure. The crude 6-(trifluoromethyl)-3,4-dihydroisoquinoline can be purified by column chromatography on silica gel.

Part C: Reduction to this compound

-

Reaction Setup: Dissolve the purified 6-(trifluoromethyl)-3,4-dihydroisoquinoline (1.0 eq) in methanol or ethanol and cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH4) portion-wise to the stirred solution.

-

Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).

-

Work-up: Quench the reaction by the careful addition of water. Remove the bulk of the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate to afford the crude product. Further purification by column chromatography or crystallization will yield the final this compound.

| Step | Key Reagents | Typical Conditions | Challenges & Considerations |

| Formylation | 2-(4-(CF3)phenyl)ethanamine, Ethyl Formate | Reflux | Straightforward reaction, often high yielding. |

| Cyclization | N-formyl precursor, POCl3, P2O5 | Reflux | Deactivated ring requires harsh conditions; potential for side reactions. |

| Reduction | Dihydroisoquinoline, NaBH4 | 0 °C to RT, Methanol | Standard reduction; care should be taken during quenching. |

The Pictet-Spengler Route: A Convergent Approach

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7] For the synthesis of the title compound, this would involve the reaction of 2-(4-(trifluoromethyl)phenyl)ethan-1-amine with formaldehyde.

Logical Workflow for the Pictet-Spengler Synthesis

Figure 2: Workflow of the Pictet-Spengler route.

2.2.1. Mechanistic Considerations

Similar to the Bischler-Napieralski reaction, the key step in the Pictet-Spengler synthesis is an electrophilic aromatic substitution. The reaction is initiated by the formation of an iminium ion from the amine and formaldehyde. This electrophilic iminium ion is then attacked by the aromatic ring. Due to the deactivating effect of the -CF3 group, this cyclization step is significantly hindered and requires harsh acidic conditions, such as the use of superacids or refluxing in strong mineral acids like hydrochloric acid or trifluoroacetic acid, to proceed at a reasonable rate.[7][8] The use of milder conditions, which are often sufficient for electron-rich phenethylamines, is generally ineffective for this substrate.[7]

2.2.2. General Experimental Protocol: Pictet-Spengler Reaction

-

Reaction Setup: In a suitable pressure-rated vessel, dissolve 2-(4-(trifluoromethyl)phenyl)ethan-1-amine (1.0 eq) in a strong acid such as trifluoroacetic acid or a mixture of a strong mineral acid and an appropriate solvent.

-

Aldehyde Addition: Add an aqueous solution of formaldehyde (or a formaldehyde equivalent like paraformaldehyde) (1.0-1.2 eq).

-

Reaction Conditions: Seal the vessel and heat the mixture to an elevated temperature (e.g., 100-150 °C).

-

Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

-

Work-up: After cooling, carefully neutralize the acidic mixture by pouring it onto ice and adding a base (e.g., concentrated NaOH or NH4OH) until the solution is strongly alkaline.

-

Extraction: Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure. The crude product should be purified by column chromatography.

| Parameter | Condition | Rationale/Insight |

| Acid Catalyst | Strong acids (e.g., TFA, HCl, superacids) | Necessary to protonate the intermediate Schiff base to form the reactive iminium ion and to overcome the deactivation by the -CF3 group. |

| Temperature | High (Reflux) | Provides the necessary activation energy for the difficult electrophilic aromatic substitution step. |

| Solvent | Often the acid itself or a high-boiling inert solvent | Must be stable under the harsh acidic and high-temperature conditions. |

Catalytic Hydrogenation of 6-(Trifluoromethyl)isoquinoline

An alternative and often cleaner approach is the reduction of a pre-formed 6-(trifluoromethyl)isoquinoline. This method bifurcates the challenge: first, the synthesis of the aromatic heterocycle, and second, its reduction.

Logical Workflow for the Hydrogenation Route

Figure 3: Workflow of the catalytic hydrogenation route.

2.3.1. Mechanistic and Practical Considerations

The synthesis of 6-(trifluoromethyl)isoquinoline can be achieved through various methods, such as the Pomeranz–Fritsch reaction, which, like the previously discussed methods, can be challenging with deactivated systems. Once obtained, the reduction of the isoquinoline to the tetrahydroisoquinoline is typically a high-yielding process. Catalytic hydrogenation using catalysts such as platinum oxide (PtO2, Adams' catalyst) or palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and effective method.[9] This approach selectively reduces the heterocyclic ring while leaving the benzene ring intact. Asymmetric hydrogenation methods have also been developed for isoquinolines, which can provide enantiomerically enriched THIQs if a chiral product is desired.[3]

2.3.2. General Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: To a hydrogenation vessel, add 6-(trifluoromethyl)isoquinoline (1.0 eq), a suitable solvent (e.g., ethanol, methanol, or acetic acid), and the hydrogenation catalyst (e.g., 5-10 mol% PtO2 or 10% Pd/C).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-5 atm, though higher pressures can be used) and stir the mixture vigorously at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via GC-MS or LC-MS.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by chromatography or crystallization if necessary.

Characterization and Data

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the -CF3 group. The aliphatic protons of the tetrahydroisoquinoline ring would appear as multiplets in the upfield region, typically between 2.5 and 4.0 ppm.

-

¹³C NMR: The carbon NMR would show signals for the aromatic carbons, including a characteristic quartet for the carbon bearing the -CF3 group due to C-F coupling. The aliphatic carbons would resonate in the upfield region.

-

¹⁹F NMR: A singlet corresponding to the -CF3 group would be expected.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C10H10F3N, MW: 201.19 g/mol ).

Conclusion and Future Perspectives

The synthesis of this compound presents a classic case of balancing the electronic demands of a synthetic reaction with the desired properties of a target molecule. While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions are theoretically applicable, they require harsh conditions to overcome the deactivating effect of the trifluoromethyl group. The catalytic hydrogenation of the corresponding isoquinoline offers a potentially milder and more efficient alternative for the final ring saturation step.

For researchers and drug development professionals, the choice of synthetic route will depend on the availability of starting materials, scalability requirements, and the tolerance of other functional groups in more complex derivatives. The development of modern catalytic methods that can facilitate the cyclization of such deactivated systems under milder conditions remains an active and important area of research. This guide provides a foundational understanding of the established synthetic strategies and the key considerations for the successful laboratory-scale synthesis of this valuable fluorinated building block.

References

-

6-(3-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Zhang, J., et al. (2013). One-pot synthesis of 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluoro-1,2,3,4-tetrahydroisoquinolines. Organic Letters, 15(24), 6210-6213. [Link]

-

Pictet–Spengler reaction. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

-

Stöckigt, J., et al. (2011). The Pictet–Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538-8564. [Link]

-

Synthesis and Structural Characterization of Trifluoromethylated Tetrahydroisoquinolines as New Constrained Aromatic Amino Acid Surrogates. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Cui, Z., et al. (2015). Design, synthesis and biological evaluation of novel tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4610-4614. [Link]

-

P-Trifluoromethyl ligands derived from Josiphos in the Ir-catalysed hydrogenation of 3,4-dihydroisoquinoline hydrochlorides. (n.d.). Dalton Transactions. Retrieved January 5, 2026, from [Link]

-

Pictet–Spengler reaction. (n.d.). Grokipedia. Retrieved January 5, 2026, from [Link]

-

Pictet-Spengler reaction. (n.d.). chemeurope.com. Retrieved January 5, 2026, from [Link]

-

Li, G., et al. (2020). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications, 11(1), 4847. [Link]

-

Bischler–Napieralski reaction. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

-

Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. Retrieved January 5, 2026, from [Link]

-

6-Fluoro-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Zhu, J., et al. (2014). Preparation of N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent for Trifluoromethylthiolation. Organic Syntheses, 91, 259. [Link]

-

Bischler–Napieralski Reaction | Prepare for GATE, NET. (2021, October 6). YouTube. Retrieved from [Link]

-

Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. (2019). ResearchGate. Retrieved January 5, 2026, from [Link]

-

De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. (2015). BMC Chemistry, 9, 32. [Link]

-

Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. (2024). Molecules, 29(16), 3737. [Link]

Sources

- 1. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. Pictet-Spengler_reaction [chemeurope.com]

- 9. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] THIQ-based molecules have demonstrated a wide array of biological activities, including antitumor, antibacterial, antiviral, and neuroprotective effects.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group is a well-established method in drug design to enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a comprehensive technical overview of the core physicochemical properties of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, a molecule of significant interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data, this document synthesizes information from supplier specifications, theoretical predictions, and established analytical methodologies for analogous compounds.

Molecular Structure and Identification

The foundational step in understanding the physicochemical nature of any compound is the precise definition of its molecular structure.

Chemical Structure:

Caption: 2D structure of this compound.

Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 284027-37-8[4]

-

Molecular Formula: C₁₀H₁₀F₃N[4]

-

Molecular Weight: 201.19 g/mol [4]

Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the available data for this compound. It is important to note that much of the currently available data is based on computational predictions.

| Property | Value | Source | Notes |

| Boiling Point | 228.9 ± 35.0 °C | [4] | Predicted |

| Density | 1.213 ± 0.06 g/cm³ | [4] | Predicted |

| pKa | 8.68 ± 0.20 | [4] | Predicted |

| Physical Form | Solid | [5] | For the hydrochloride salt |

| Storage Temperature | 2-8 °C | [4] |

Solubility Profile

The presence of the trifluoromethyl group is known to increase lipophilicity, which would suggest a lower solubility in aqueous solutions and higher solubility in organic solvents.[6] The tetrahydroisoquinoline core, containing a secondary amine, provides a site for hydrogen bonding and potential protonation, which can influence its solubility in polar and protic solvents.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a key indicator of a drug's ability to cross biological membranes.

An experimental LogP value for this compound has not been found in the reviewed literature. However, for a related compound, 6-(3-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline, a computed XLogP3 of 4.1 is reported, indicating significant lipophilicity.[6] Given the structural similarities, a moderately high LogP value can be anticipated for this compound.

Experimental Protocols for Physicochemical Property Determination

The following section outlines standardized, field-proven methodologies for the experimental determination of the key physicochemical properties of tetrahydroisoquinoline derivatives. These protocols are based on general practices in medicinal chemistry and are applicable for the characterization of this compound.

Workflow for Physicochemical Characterization

Caption: General workflow for the synthesis and physicochemical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and purity of the synthesized compound.

Methodology:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the expected structure. The ¹⁹F NMR will be crucial for confirming the trifluoromethyl group.

Causality: NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, making it the gold standard for structural elucidation and purity assessment.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, using an appropriate ionization technique (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass of C₁₀H₁₀F₃N.

Causality: HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula of the compound.

pKa Determination

Objective: To measure the acid dissociation constant of the secondary amine in the tetrahydroisoquinoline ring.

Methodology (Potentiometric Titration):

-

Prepare a solution of the compound of known concentration in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol to ensure solubility).

-

Calibrate a pH electrode using standard buffer solutions.

-

Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH.

-

Plot the pH as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve, typically at the half-equivalence point.

Causality: The pKa value is essential for understanding the ionization state of the molecule at different pH values, which significantly impacts its solubility, permeability, and receptor binding.

Significance in Drug Discovery and Development

The physicochemical properties detailed in this guide are of paramount importance in the early stages of drug discovery. The trifluoromethyl group in the 6-position of the tetrahydroisoquinoline core is expected to influence the compound's properties in several ways:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.

-

Lipophilicity and Permeability: The -CF3 group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes, including the blood-brain barrier.

-

Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electron density of the aromatic ring, potentially influencing its binding interactions with biological targets.

Conclusion

This compound is a promising scaffold for the development of novel therapeutics. While a complete experimental characterization is still emerging in the public domain, this technical guide provides a solid foundation of its predicted physicochemical properties and outlines the established methodologies for their empirical determination. The strategic placement of the trifluoromethyl group is anticipated to confer advantageous properties for drug development, making this compound and its derivatives a fertile area for future research.

References

- 1. 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. benchchem.com [benchchem.com]

- 4. 6-TRIFLUOROMETHYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | 284027-37-8 [amp.chemicalbook.com]

- 5. 2-[(Trifluoromethyl)sulfonyl]-1,2,3,4-Tetrahydroisoquinolin-6-Ol | C10H10F3NO3S | CID 50919274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-(3-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline | C16H14F3N | CID 54581912 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Foreword: Charting a Course for Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and clinically significant synthetic compounds.[1] Its rigid structure provides a valuable template for interacting with a diverse array of biological targets. The strategic incorporation of a trifluoromethyl (-CF3) group is a well-established method in drug design to enhance crucial properties such as metabolic stability, lipophilicity, and target binding affinity.[2][3][4]

This guide focuses on a specific, yet underexplored, member of this family: 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. While extensive biological data for this particular regioisomer is not yet prevalent in peer-reviewed literature, its structural alerts strongly suggest a high potential for significant pharmacological activity. This document, therefore, serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a strategic framework for unlocking the therapeutic potential of this promising molecule. We will delve into plausible synthetic strategies, propose high-priority biological screening campaigns based on the activities of closely related analogs, and provide detailed, field-proven experimental protocols to empower your research endeavors.

I. Synthesis and Characterization: Forging the Starting Material

A robust and reproducible synthesis is the bedrock of any biological investigation. While a specific, optimized protocol for this compound is not extensively documented, established methodologies for constructing the THIQ core can be readily adapted.

A. Plausible Synthetic Strategy: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful and widely utilized method for synthesizing THIQs.[1][5] It involves the condensation of a β-phenethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Proposed Reaction Scheme:

Caption: Pictet-Spengler synthesis of the target compound.

Step-by-Step Protocol:

-

Reactant Preparation: Dissolve 2-(3-(Trifluoromethyl)phenyl)ethan-1-amine in a suitable aprotic solvent (e.g., dichloromethane or toluene).

-

Condensation: Add an aqueous solution of formaldehyde (or paraformaldehyde) to the reaction mixture. The initial condensation to form the Schiff base/iminium ion may proceed at room temperature.

-

Cyclization: Introduce a strong acid catalyst (e.g., trifluoroacetic acid or a Lewis acid) to facilitate the intramolecular Friedel-Crafts-type cyclization. This step may require heating.

-

Workup and Purification: Upon reaction completion (monitored by TLC or LC-MS), neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent. The crude product can then be purified using column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: Aprotic solvents are chosen to avoid interference with the condensation and cyclization steps.

-

Acid Catalyst: The acid is crucial for protonating the imine, making the iminium carbon more electrophilic and activating the aromatic ring for the intramolecular attack.

-

Purification: Column chromatography is essential to separate the desired product from any unreacted starting materials or side products.

II. High-Priority Screening Target: Neuroprotection in Parkinson's Disease Models

The THIQ scaffold is structurally reminiscent of certain endogenous and exogenous neurotoxins, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which are known to induce parkinsonism.[6][7] This structural similarity has led to the investigation of various THIQ derivatives for both neurotoxic and neuroprotective effects.[7][8] Given that some hydroxylated THIQ derivatives have shown neuroprotective properties, it is a high-priority hypothesis that this compound may modulate neuronal survival pathways.[8]

A. In Vitro Neuroprotection Workflow

A tiered in vitro screening approach is recommended to efficiently assess the neuroprotective potential of the compound.

Caption: Workflow for in vitro neuroprotection screening.

B. Detailed Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10]

Materials:

-

SH-SY5Y neuroblastoma cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

96-well cell culture plates

-

This compound (test compound)

-

Neurotoxin (e.g., 1-methyl-4-phenylpyridinium, MPP+)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[9]

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours.[9] Include a vehicle control (e.g., DMSO).

-

Neurotoxin Induction: Introduce the neurotoxin (e.g., 1 mM MPP+) to all wells except the control group and incubate for 24 hours.[9]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate at 37°C for 4 hours.[9]

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Express cell viability as a percentage relative to the control group (untreated, non-toxin exposed cells).

C. In Vivo Validation in Animal Models

If significant neuroprotective activity is observed in vitro, subsequent validation in established animal models of Parkinson's disease is warranted. Neurotoxin-based models are commonly employed for this purpose.[6][11][12][13][14]

| Animal Model | Neurotoxin | Key Features | References |

| Mouse | MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) | Replicates many key hallmarks of PD, including oxidative stress and energy failure.[13] | [6],[13] |

| Rat | 6-OHDA (6-hydroxydopamine) | Produces selective degeneration of dopaminergic neurons.[6] | [6],[12] |

| Rat | Rotenone | Induces mitochondrial dysfunction and oxidative stress.[6] | [6],[12] |

III. Secondary Screening Target: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes critical for the degradation of monoamine neurotransmitters.[15][16][17] Inhibitors of MAO-B are particularly relevant in the treatment of Parkinson's disease as they can increase dopamine levels in the brain.[15][16] The THIQ structure shares features with known MAO inhibitors, making this a logical and valuable secondary screening target.

A. MAO Inhibition Assay Workflow

A fluorometric or spectrophotometric assay can be used to determine the inhibitory potential of the compound against both MAO-A and MAO-B isoforms.[16][18][19]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 6. Animal Models of Parkinson’s Disease: limits and relevance to neuroprotection studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. portlandpress.com [portlandpress.com]

- 12. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]

- 13. mdpi.com [mdpi.com]

- 14. neurobiology.lu.se [neurobiology.lu.se]

- 15. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 16. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. evotec.com [evotec.com]

- 18. Monoamine Oxidase Assays [cellbiolabs.com]

- 19. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]

6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline derivatives and analogues

An In-Depth Technical Guide to 6-(Trifluoromethyl)-1,2,3,4-Tetrahydroisoquinoline Derivatives and Analogues

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] The strategic incorporation of a trifluoromethyl (CF3) group, a well-regarded bioisostere, into this privileged structure offers a powerful approach to modulate and enhance physicochemical and biological properties.[2][3] The electron-withdrawing nature and metabolic stability of the CF3 group can significantly improve a drug candidate's lipophilicity, membrane permeability, and binding affinity.[4][5] This guide provides a comprehensive technical overview of this compound derivatives, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological potential for researchers and drug development professionals.

The Strategic Importance of the 6-(Trifluoromethyl)-THIQ Scaffold

The THIQ nucleus is a common motif in a vast range of isoquinoline alkaloids and clinically relevant drugs, exhibiting activities from antitumor to neuroprotective effects.[1][6] The rationale for focusing on the 6-(trifluoromethyl) substitution pattern is twofold:

-

The THIQ Core : This scaffold provides a rigid, three-dimensional framework that is amenable to substitution at multiple positions, allowing for the fine-tuning of interactions with biological targets. Its derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), modulators of N-methyl-D-aspartate (NMDA) receptors, and antimicrobial agents.[1][7][8]

-

The Trifluoromethyl Group : Introducing a CF3 group is a proven strategy in drug design to enhance metabolic stability and act as a bioisosteric replacement for other groups like chlorine or a nitro group.[2][9][10] Its strong electron-withdrawing properties can alter the pKa of nearby functional groups and influence ligand-receptor interactions. Placing it at the 6-position of the THIQ ring system directly impacts the electronics of the fused benzene ring, which is often critical for binding to target proteins.

This combination creates a class of compounds with significant potential for developing novel therapeutics, particularly in the realm of central nervous system (CNS) disorders.

Core Synthetic Strategies

The construction of the 6-(Trifluoromethyl)-THIQ core primarily relies on classical cyclization reactions, followed by reduction where necessary. The choice of synthetic route is dictated by the availability of starting materials and the desired substitution patterns. The two most prominent methods are the Pictet-Spengler and Bischler-Napieralski reactions.[11]

The Pictet-Spengler Reaction

This is a highly efficient method for constructing the THIQ skeleton, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[12][13][14] To synthesize a 6-(Trifluoromethyl)-THIQ derivative, the starting material must be a 4-(trifluoromethyl)-phenethylamine.

Causality of Experimental Choice : The Pictet-Spengler reaction is often preferred due to its operational simplicity and the typically milder conditions required, especially when the aromatic ring is activated.[11][15] The electron-withdrawing CF3 group makes the aromatic ring less nucleophilic, potentially requiring stronger acid catalysts (e.g., trifluoroacetic acid, TFA) or higher temperatures to drive the cyclization.[14]

Caption: Bischler-Napieralski and reduction sequence.

Pharmacological Significance and Structure-Activity Relationships (SAR)

While specific data on 6-(Trifluoromethyl)-THIQ derivatives are emerging, extensive research on analogous THIQs provides a strong basis for predicting their biological activities and guiding SAR studies.

Monoamine Oxidase (MAO) Inhibition

THIQ derivatives are well-documented inhibitors of MAO-A and MAO-B, enzymes critical for the metabolism of neurotransmitters like dopamine and serotonin. [16][17]Inhibition of these enzymes is a key strategy for treating depression and neurodegenerative diseases such as Parkinson's disease. [7]

-

SAR Insights : The potency and selectivity (MAO-A vs. MAO-B) are highly dependent on the substitution pattern. N-methylation and specific substitutions on the aromatic ring can significantly influence inhibitory activity. [18]The electron-withdrawing 6-CF3 group is expected to modulate the interaction with the enzyme's active site, potentially enhancing potency.

Neuroprotection and NMDA Receptor Modulation

Certain THIQ analogues have demonstrated significant neuroprotective properties, partly through the scavenging of free radicals and the inhibition of glutamate-induced excitotoxicity. [19]Some derivatives act as positive allosteric modulators of NMDA receptors, particularly those containing GluN2B, GluN2C, and GluN2D subunits, which are targets for treating cognitive and psychiatric disorders. [8]

-

SAR Insights : Stereochemistry is often crucial, with one enantiomer showing significantly higher activity. [8]Substitutions at the C1 and C7 positions have been shown to be critical for potency and selectivity towards different NMDA receptor subtypes. The introduction of a 6-CF3 group could enhance brain penetration due to increased lipophilicity and offer new interactions within the receptor's allosteric binding site.

General SAR Summary

The following table summarizes key SAR trends for THIQ derivatives based on available literature, providing a predictive framework for the 6-(Trifluoromethyl) series.

| Position of Substitution | Substituent Type | General Impact on Biological Activity | Reference(s) |

| N2 (Nitrogen) | Small alkyl (e.g., Methyl) | Often increases potency for MAO inhibition. | [18] |

| C1 | Alkyl, Aryl | Crucial for activity and selectivity at NMDA receptors. Can impart stereospecificity. | [8] |

| C5, C8 | Bulky groups, N-methylpiperazine | Tolerated and can improve potency in antitubercular agents. | [20] |

| C6, C7 (Aromatic Ring) | Hydroxyl, Methoxy | Electron-donating groups often facilitate the Pictet-Spengler reaction and are key for binding in many targets. | [21] |

| C6 (Aromatic Ring) | Trifluoromethyl (CF3) | Hypothesized to increase metabolic stability, lipophilicity, and binding affinity through unique electronic and steric interactions. | [2][4] |

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are provided as self-validating systems for the synthesis and preliminary evaluation of novel 6-(Trifluoromethyl)-THIQ analogues.

Protocol: Pictet-Spengler Synthesis of a Model 6-(CF3)-THIQ Derivative

This protocol describes the synthesis of 1-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline.

Materials:

-

4-(Trifluoromethyl)-phenethylamine

-

Acetaldehyde

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Magnesium sulfate (MgSO4), anhydrous

-

Round-bottom flask, magnetic stirrer, reflux condenser, separation funnel

Procedure:

-

Imine Formation: To a solution of 4-(trifluoromethyl)-phenethylamine (1.0 eq) in anhydrous DCM, add acetaldehyde (1.2 eq). Stir the mixture at room temperature for 2 hours.

-

Cyclization: Cool the reaction mixture to 0°C and slowly add trifluoroacetic acid (3.0 eq). Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding saturated NaHCO3 solution until the effervescence ceases and the aqueous layer is basic (pH > 8).

-

Extraction: Transfer the mixture to a separation funnel. Extract the aqueous layer with DCM (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline.

Protocol: In Vitro MAO-A Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of synthesized compounds against human monoamine oxidase A.

Workflow Diagram:

Caption: Workflow for an in vitro MAO-A inhibition assay.

Procedure:

-

Preparation: In a 96-well plate, add buffer solution, recombinant human MAO-A enzyme, and the test compound at various concentrations. Include a positive control (e.g., Clorgyline) and a negative control (vehicle).

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate, kynuramine, to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a basic solution (e.g., 2N NaOH).

-

Detection: Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader (Excitation ≈ 310 nm, Emission ≈ 400 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve.

Future Perspectives

The this compound scaffold is a highly promising platform for the development of novel therapeutics. Future research should focus on:

-

Expanding Chemical Diversity: Synthesizing libraries of analogues with varied substituents at the C1, C7, and N2 positions to build comprehensive SAR models.

-

Stereoselective Synthesis: Developing enantioselective synthetic methods to isolate and evaluate individual stereoisomers, as biological activity is often enantiomer-specific. [8]* Pharmacokinetic Profiling: Evaluating the metabolic stability, solubility, and brain-penetration capabilities of lead compounds to optimize their drug-like properties.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions with biological targets through techniques like X-ray crystallography and computational modeling.

By leveraging the strategic combination of the privileged THIQ core and the advantageous properties of the trifluoromethyl group, researchers are well-positioned to discover and develop next-generation drug candidates for a range of challenging diseases.

References

- Benchchem. An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)-one Derivatives.

- ACS Publications. Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction.

- Thermo Fisher Scientific. Pictet-Spengler Tetrahydroisoquinoline Synthesis.

- Benchchem. A Comparative Guide to Tetrahydroisoquinoline Synthesis: Pictet-Spengler vs. Bischler-Napieralski Routes.

- Name-Reaction.com. Pictet-Spengler reaction.

- Cambridge University Press. Pictet-Spengler Isoquinoline Synthesis.

- Centurion University. Synthesis of isoquinolines - CUTM Courseware.

- Journal of Medicinal Chemistry. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines.

- Organic Chemistry Portal. Bischler-Napieralski Reaction.

- PubMed. A comparison of 6,7-dihydroxytetrahydroisoquinoline, salsolinol and tetrahydropapaveroline as inhibitors of monoamine oxidase within the adrenergic nerve plexus of the isolated mouse atrium.

- PubMed. Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke.

- Royal Society of Chemistry. A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones.

- ResearchGate. The Pictet-Spengler Reaction Updates Its Habits.

- Organic Reactions. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction.

- Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines.

- PubMed. Inhibition of monoamine oxidase by isoquinoline derivatives. Qualitative and 3D-quantitative structure-activity relationships.

- Angewandte Chemie International Edition. Enantioselective Hydrogenation of Isoquinolines.

- ResearchGate. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs).

- Synfacts. Catalytic Enantioselective Hydrogenation of Quinolines and Isoquinolines.

- PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PubMed Central. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.

- PubMed Central. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis.

- ACS Omega. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex.

- University of Aberdeen Research Portal. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs).

- PubMed Central. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst.

- Benchchem. Technical Guide: 6-(Trifluoromethyl)isoquinolin-1(2H)-one.

- EMBL-EBI. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.

- PubMed. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors.

- Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives.

- Thieme Chemistry. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives.

- RSC Advances. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- PubMed Central. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents.

- Benchchem. A Comparative Guide to the Structure-Activity Relationship of Tetrahydroisoquinoline Derivatives as Antitumor Agents.

- Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives.

- PubMed. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity.

- RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- ACS Publications. Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines.

- PubMed. Design, synthesis, and mechanism study of novel tetrahydroisoquinoline derivatives as antifungal agents.

- MDPI. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids.

- PubMed. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. name-reaction.com [name-reaction.com]

- 14. researchgate.net [researchgate.net]

- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A comparison of 6,7-dihydroxytetrahydroisoquinoline, salsolinol and tetrahydropapaveroline as inhibitors of monoamine oxidase within the adrenergic nerve plexus of the isolated mouse atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of monoamine oxidase by isoquinoline derivatives. Qualitative and 3D-quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

Spectroscopic Characterization of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, a key heterocyclic scaffold in medicinal chemistry. The incorporation of a trifluoromethyl group is a widely recognized strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1] A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals engaged in its synthesis and application. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established principles and comparative analysis with related structures.

Molecular Structure and its Spectroscopic Implications

This compound possesses a bicyclic structure combining an aromatic ring and a saturated heterocyclic ring. The electron-withdrawing nature of the trifluoromethyl group at the C-6 position significantly influences the electronic environment of the aromatic ring, which is reflected in its spectroscopic characteristics. The tetrahydroisoquinoline core provides a rigid framework with distinct proton and carbon environments, readily distinguishable by NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for the aromatic and aliphatic protons. The trifluoromethyl group will induce downfield shifts for the protons on the aromatic ring due to its electron-withdrawing effect.

Expected Chemical Shifts (δ) in CDCl₃:

| Proton | Multiplicity | Chemical Shift (ppm) | Coupling Constants (J, Hz) | Rationale |

| H-5 | d | ~7.4 | ~8.0 | Ortho-coupling to H-7. Deshielded by the adjacent CF₃ group. |

| H-7 | d | ~7.2 | ~8.0 | Ortho-coupling to H-5. |

| H-8 | s | ~7.1 | - | Singlet, no adjacent protons. |

| H-1 | s | ~4.0 | - | Methylene protons adjacent to the nitrogen atom. |

| H-3 | t | ~3.1 | ~6.0 | Triplet, coupled to H-4. |

| H-4 | t | ~2.8 | ~6.0 | Triplet, coupled to H-3. |

| N-H | br s | ~1.8 | - | Broad singlet, exchangeable with D₂O. |

Note: These are predicted values based on known substituent effects and data from similar tetrahydroisoquinoline structures. Actual values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Expected Chemical Shifts (δ) in CDCl₃:

| Carbon | Chemical Shift (ppm) | Rationale |

| C-6 | ~128 (q, J ≈ 32 Hz) | Aromatic carbon directly attached to the CF₃ group. |

| CF₃ | ~124 (q, J ≈ 272 Hz) | Quartet due to one-bond C-F coupling. |

| Aromatic C-H | 120-130 | Aromatic carbons. |

| Aromatic Quaternary | 130-140 | Quaternary aromatic carbons. |

| C-1 | ~47 | Aliphatic carbon adjacent to nitrogen. |

| C-3 | ~42 | Aliphatic carbon. |

| C-4 | ~29 | Aliphatic carbon. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Analysis:

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=C, and C-F bonds.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3300-3500 | Medium, broad |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch | 2850-2950 | Medium to strong |

| C=C stretch (aromatic) | 1600-1650 | Medium |

| C-F stretch | 1000-1350 | Strong |

Experimental Protocol for IR Data Acquisition

Workflow for ATR-IR Analysis:

Caption: Workflow for ATR-IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely be used.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (C₁₀H₁₀F₃N), which is 201.08.

-

Major Fragmentation Pathways: The most common fragmentation pattern for tetrahydroisoquinolines is the benzylic cleavage, leading to the loss of a hydrogen atom from the C-1 position to form a stable iminium ion.

Fragmentation Scheme:

Caption: Proposed MS fragmentation of the title compound.

Experimental Protocol for MS Data Acquisition

Workflow for GC-MS Analysis:

Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion

The spectroscopic data presented in this guide provide a foundational framework for the characterization of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental workflows, offer a robust methodology for the unambiguous identification and quality control of this important synthetic intermediate. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is essential for advancing research and development in medicinal chemistry.

References

An In-Depth Technical Guide to the Crystal Structure of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous alkaloids and synthetic drugs.[1] The strategic incorporation of a trifluoromethyl (-CF3) group is a well-established method to enhance critical drug-like properties, including metabolic stability, lipophilicity, and target binding affinity.[2][3] Consequently, 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline represents a molecule of significant interest for drug discovery. While a public crystal structure for this specific compound is not available in crystallographic databases as of this guide's publication, this document serves as a comprehensive technical manual outlining the necessary steps to synthesize, crystallize, and structurally characterize the title compound. It provides field-proven protocols and a predictive analysis of its anticipated structural features, grounded in the known crystallography of analogous compounds.

Introduction: Rationale and Scientific Context

The Privileged Tetrahydroisoquinoline Scaffold

The THIQ framework is classified as a "privileged scaffold" due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities.[1] Its rigid, yet conformationally flexible, three-dimensional structure allows it to present substituents in precise spatial orientations, making it an ideal template for designing potent and selective ligands.

The Impact of the Trifluoromethyl Group in Drug Design

The trifluoromethyl group is a powerful tool in modern medicinal chemistry.[3] Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile. Key benefits include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.[3]

-

Increased Lipophilicity: This modification often improves a compound's ability to cross cellular membranes, potentially enhancing bioavailability and penetration of the blood-brain barrier.[4]

-

Modulated Target Affinity: The -CF3 group can engage in unique non-covalent interactions, such as F···H or F···π contacts, and can alter the electronic properties of the aromatic ring, thereby influencing binding to protein targets.[4][5]

Objective: Elucidating the 3D Architecture

Determining the precise three-dimensional atomic arrangement of this compound through single-crystal X-ray diffraction (SC-XRD) is crucial.[6] The resulting crystal structure provides invaluable data on:

-

Conformation: The exact puckering of the non-aromatic ring.

-

Bond Geometry: Precise bond lengths and angles.

-

Intermolecular Interactions: The packing of molecules in the solid state, revealing hydrogen bonds and other non-covalent forces that dictate crystal lattice formation.

This information is fundamental for structure-based drug design, enabling the rational optimization of lead compounds and providing a deeper understanding of structure-activity relationships (SAR).[7]

Synthesis and Crystallization

Plausible Synthetic Pathway: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and highly effective method for synthesizing the tetrahydroisoquinoline core.[8][9] It involves the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, followed by intramolecular cyclization.[10]

To synthesize the target compound, the logical starting material is 2-(3-(Trifluoromethyl)phenyl)ethan-1-amine.

Caption: Pictet-Spengler synthesis workflow for the target compound.

Experimental Protocol: Synthesis

-

Reactant Dissolution: Dissolve 2-(3-(Trifluoromethyl)phenyl)ethan-1-amine in a suitable solvent (e.g., toluene or dichloromethane).

-

Carbonyl Addition: Add a slight molar excess of an aqueous solution of formaldehyde (or paraformaldehyde).

-

Acid Catalysis: Add a strong acid catalyst, such as trifluoroacetic acid (TFA) or concentrated hydrochloric acid, and stir the mixture, often with heating.[9]

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), neutralize the mixture with a base (e.g., aqueous NaOH).

-

Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

Protocol for Growing Diffraction-Quality Single Crystals

Obtaining a high-quality crystal is the most critical and often the most challenging step in SC-XRD.[11] The ideal crystal should be 0.1-0.3 mm in each dimension, well-formed, and free of defects.[6]

Step-by-Step Crystallization Protocol:

-

Purity is Paramount: Ensure the synthesized compound is of the highest possible purity (>98%). Impurities can inhibit crystal nucleation and growth.

-

Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane, acetone). The ideal solvent is one in which the compound is moderately soluble.

-

Method 1: Slow Evaporation (Most Common)

-

Dissolve the compound in a suitable solvent to create a near-saturated solution.

-

Transfer the solution to a small, clean vial.

-

Cover the vial with a cap pierced with a few small holes (or with parafilm and a needle) to allow for slow solvent evaporation.

-

Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

-

-

Method 2: Vapor Diffusion

-

Liquid-Liquid: Place a concentrated solution of the compound in a small inner vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane diffusing into an ethyl acetate solution).

-

Solid-Vapor: Place the solid compound in a vial and expose it to the vapor of a solvent in which it is soluble.

-

-

Method 3: Slow Cooling

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C).

-

Crystal Structure Determination: A Self-Validating Workflow

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the atomic structure of crystalline materials.[6][12] The process is a self-validating system, where the quality of the final structural model is rigorously checked against the experimental data.

Caption: Standard workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Detailed Protocol for SC-XRD Analysis:

-

Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a specialized pin or loop.[11]

-

Data Collection: The mounted crystal is placed in a diffractometer, cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations, and rotated in a beam of monochromatic X-rays.[13] A detector records the positions and intensities of the thousands of diffracted X-ray reflections.[14]

-

Structure Solution: The diffraction pattern is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.[14]

-

Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and displacement parameters to minimize the difference between the observed diffraction data and the data calculated from the model.[14]

-

Validation: The quality of the final structure is assessed using metrics like the R-factor (residual factor), which should typically be below 5-7% for a well-refined small molecule structure. The final data is compiled into a Crystallographic Information File (CIF).

Anticipated Structural Features and Analysis

While the experimental structure is pending, we can make expert predictions based on known chemical principles and the crystal structures of related THIQ derivatives.[15][16][17]

Conformational Analysis

The saturated six-membered ring of the THIQ core is not planar. Computational studies and experimental data on similar structures suggest it will adopt a half-chair or twist-boat conformation.[17][18][19] The specific conformation minimizes steric strain and torsional strain among the atoms. The trifluoromethyl group at position 6 is on the aromatic ring and will not directly influence the puckering, but the overall molecular packing will determine which conformer is present in the crystal.

Intermolecular Interactions

The crystal packing will be governed by a combination of forces:

-

N-H···X Hydrogen Bonding: The secondary amine (N-H) group is a potent hydrogen bond donor. It will likely form a hydrogen bond with a suitable acceptor on a neighboring molecule, such as the nitrogen atom itself (N-H···N) or potentially one of the fluorine atoms of the -CF3 group (N-H···F).

-

π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, contributing to the stability of the crystal lattice.

-

Weak F···F and F···π Contacts: The trifluoromethyl group is known to participate in weak, but structurally significant, intermolecular contacts.[5] These interactions can play a crucial role in directing the overall crystal packing arrangement.

Predicted Crystallographic Data

Based on typical small organic molecules, the following is a representative table of the kind of data that would be generated.

| Parameter | Anticipated Value / System | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, P-1, P2₁2₁2₁ | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | 10-20 Å | Unit cell dimensions. |

| α, β, γ (°) | 90° or non-90° | Unit cell angles. |

| Volume (ų) | 1000-2000 ų | Volume of the unit cell. |

| Z | 2, 4, or 8 | Number of molecules per unit cell. |

| R-factor | < 0.07 (7%) | A measure of the agreement between the experimental and calculated structure factors. |

Implications for Drug Design and Development

The crystal structure of this compound would be a powerful asset for drug development professionals.

-

Structure-Based Design: A high-resolution structure provides the precise 3D coordinates needed for computational docking studies.[7] This allows scientists to model how the molecule fits into the binding site of a target protein, guiding the design of new analogs with improved potency and selectivity.

-

Understanding SAR: By comparing the crystal structure with those of other active and inactive analogs, researchers can rationalize observed structure-activity relationships. For example, it can reveal if a specific hydrogen bond or hydrophobic interaction enabled by the -CF3 group is critical for biological activity.

-

Solid-State Properties: The crystal packing information is vital for understanding physical properties relevant to drug formulation, such as solubility, stability, and polymorphism.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this guide provides a comprehensive and authoritative framework for its synthesis, crystallization, and structural analysis. The combination of the privileged tetrahydroisoquinoline scaffold and the property-enhancing trifluoromethyl group makes this molecule a high-priority target for structural elucidation. The protocols and predictive analyses presented herein offer a clear pathway for researchers to obtain this critical data, which will undoubtedly accelerate the design and development of novel therapeutics based on this promising chemical entity.

References

As of January 2026, direct crystallographic data for the title compound is not publicly deposited. The references below provide the authoritative basis for the synthetic, methodological, and analytical claims made in this guide.

-

Mat-Creations. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

-

Cook, D. S., et al. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2025). Conformers of 1,2,3,4 –tetrahydroisoquinoline in S0 and S1: An analysis through potential energy surface, hardness principles and vibrational spectroscopy. Retrieved from [Link]

-

Bruker. (n.d.). Single Crystal X-ray Diffractometers. Retrieved from [Link]

-

Yi, H., et al. (2025). Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts. ResearchGate. Retrieved from [Link]

-

Ghosh, M., et al. (n.d.). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. National Institutes of Health. Retrieved from [Link]

-

Malvern Panalytical. (2020). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Retrieved from [Link]

-

ACS Publications. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Available at: [Link]

-

ScienceDirect. (n.d.). Synthesis and conformational analysis of tetrahydroisoquinoline- and piperidine-fused 1,3,4,2-oxadiazaphosphinanes. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

-